

C24-Ceramide-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

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This technical guide provides an in-depth overview of **C24-Ceramide-d7**, a deuterated form of C24-Ceramide, for researchers, scientists, and drug development professionals. This document covers its core molecular properties, its role in critical cellular signaling pathways, and detailed experimental protocols for its quantification.

Core Molecular Data

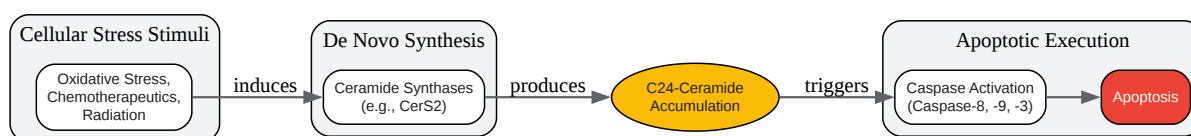
C24-Ceramide-d7, also known as N-lignoceroyl-D-erythro-sphingosine-d7, is a synthetic, deuterated derivative of C24-Ceramide. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Property	Value
Chemical Formula	C ₄₂ H ₇₆ D ₇ NO ₃
Molecular Weight	657.16 g/mol [1] [2]
Synonyms	N-lignoceroyl-D-erythro-sphingosine (d7), Cer(d18:1-d7/24:0)
Physical Form	Powder
Storage Temperature	-20°C

C24-Ceramide Signaling in Apoptosis

C24-Ceramide is a bioactive lipid that plays a significant role in various cellular processes, most notably in the induction of apoptosis, or programmed cell death. Its accumulation within the cell, often in response to stress stimuli, triggers a cascade of events leading to cellular demise. The pathway is complex and can involve the activation of caspases, a family of proteases that execute the apoptotic program.

The de novo synthesis of C24-Ceramide is a critical pathway for its pro-apoptotic functions. This process, occurring in the endoplasmic reticulum, can be initiated by various cellular stressors. The subsequent increase in C24-Ceramide levels can lead to the activation of downstream effector caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.



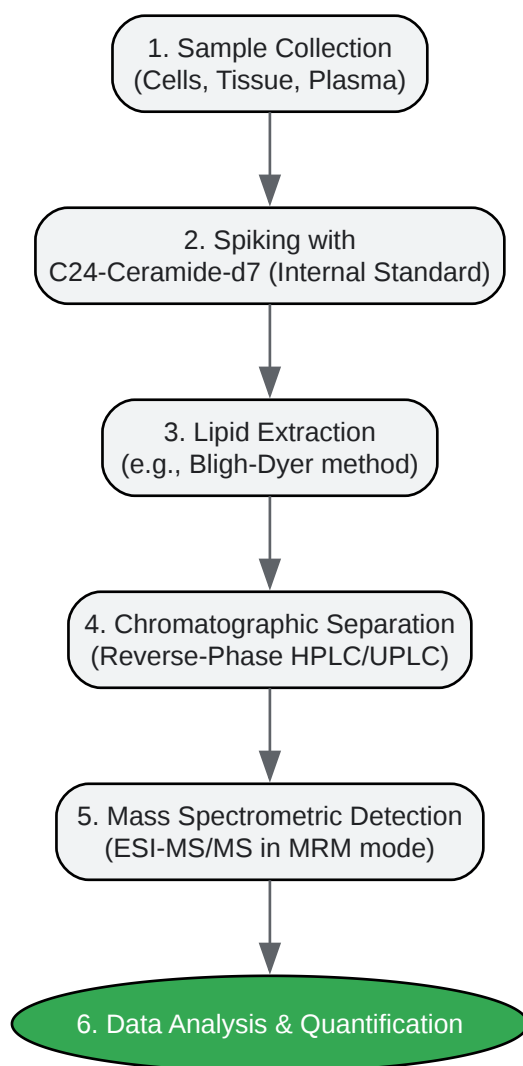
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C24-Ceramide mediated apoptosis signaling pathway.

Experimental Workflow: Quantification of C24-Ceramide by LC-MS/MS

The quantification of C24-Ceramide in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **C24-Ceramide-d7** serves as an essential internal standard in this workflow to ensure precision and accuracy by correcting for variations in sample preparation and instrument response.

The general workflow involves lipid extraction from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.



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LC-MS/MS workflow for C24-Ceramide quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of C24-Ceramide in Cultured Cells using LC-MS/MS

This protocol outlines the steps for the extraction and quantification of C24-Ceramide from cultured cells.

Materials:

- Cultured cells

- Phosphate-buffered saline (PBS), ice-cold
- Methanol, Chloroform, and Water (HPLC grade)
- **C24-Ceramide-d7** internal standard solution (concentration to be optimized based on expected endogenous levels)
- Centrifuge capable of 4°C
- Nitrogen evaporator or vacuum concentrator
- Autosampler vials with inserts
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Cell Harvesting:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Scrape the cells in a known volume of PBS and transfer to a centrifuge tube.
 - Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Discard the supernatant and store the cell pellet at -80°C until extraction.
- Lipid Extraction:
 - Resuspend the cell pellet in a specific volume of water.
 - Add the **C24-Ceramide-d7** internal standard to each sample.
 - Perform a Bligh-Dyer extraction by adding methanol and chloroform in a ratio of 2:1:0.8 (Methanol:Chloroform:Water).
 - Vortex vigorously and incubate on ice for 30 minutes.
 - Add chloroform and water to induce phase separation (final ratio 2:2:1.8).

- Centrifuge to separate the phases (e.g., 1000 x g for 10 minutes at 4°C).
- Carefully collect the lower organic phase containing the lipids.
- Sample Preparation for LC-MS/MS:
 - Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., Methanol/Acetonitrile).
 - Transfer the reconstituted sample to an autosampler vial with an insert.
- LC-MS/MS Analysis:
 - Inject the sample onto a reverse-phase column (e.g., C18).
 - Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
 - Set the mass spectrometer to operate in positive ion mode using electrospray ionization.
 - Monitor the specific precursor-to-product ion transitions for both C24-Ceramide and **C24-Ceramide-d7** in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for both the endogenous C24-Ceramide and the **C24-Ceramide-d7** internal standard.
 - Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.
 - Quantify the amount of C24-Ceramide in the sample by comparing this ratio to a standard curve generated with known amounts of C24-Ceramide and a fixed amount of the internal standard.

Protocol 2: Ceramide-Induced Apoptosis Assay using Annexin V Staining

This protocol describes how to assess apoptosis in cells treated with C24-Ceramide using Annexin V staining and flow cytometry.

Materials:

- Cultured cells
- C24-Ceramide
- Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
- Propidium Iodide (PI) solution
- Binding Buffer
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with the desired concentration of C24-Ceramide (solubilized in an appropriate vehicle, e.g., ethanol or DMSO) for a specified time period. Include a vehicle-only control.
- Cell Harvesting:
 - Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
 - Combine the floating and adherent cells and pellet them by centrifugation.
- Staining:

- Wash the cells once with cold PBS.
- Resuspend the cell pellet in the provided Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer as soon as possible.
 - Excite the fluorophores using the appropriate lasers (e.g., 488 nm for FITC and PI).
 - Collect the emission signals in the appropriate channels.
 - Analyze the data to distinguish between:
 - Viable cells (Annexin V-negative, PI-negative)
 - Early apoptotic cells (Annexin V-positive, PI-negative)
 - Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
 - Necrotic cells (Annexin V-negative, PI-positive)
- Data Interpretation:
 - Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by C24-Ceramide treatment compared to the control.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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